Product packaging for N-methyl-N-phenylquinoline-8-sulfonamide(Cat. No.:)

N-methyl-N-phenylquinoline-8-sulfonamide

Cat. No.: B276995
M. Wt: 298.4 g/mol
InChI Key: OVVLEYYTXWUHHN-UHFFFAOYSA-N
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Description

N-methyl-N-phenylquinoline-8-sulfonamide is a synthetic chemical compound featuring a quinoline core structure linked to a sulfonamide group. It belongs to a class of compounds that are of significant interest in medicinal and pharmacological research, particularly for developing new therapeutic agents. Quinoline-sulfonamide derivatives have been identified as key scaffolds in early-stage drug discovery due to their versatile biological activities. Recent scientific investigations into structurally similar compounds have revealed promising anti-inflammatory properties. For instance, research on N-(4-methoxyphenyl)quinoline-8-sulfonamide demonstrated its ability to reduce the inflammatory response in models of rheumatoid arthritis by specifically targeting the receptor activity-modifying protein 1 (RAMP1) and mediating the Gαs/Gαi-cAMP pathway . Furthermore, other phenylquinoline derivatives have been explored in patents for their potential in treating ocular disorders such as diabetic retinopathy and age-related macular degeneration, often through mechanisms involving PPAR (Peroxisome Proliferator-Activated Receptor) agonism . The sulfonamide functional group itself is a cornerstone in medicinal chemistry, forming the basis of several drug classes, including antibacterial, anticonvulsant, and diuretic agents . As a research chemical, this compound serves as a valuable building block for chemical synthesis and a probe for exploring novel biological mechanisms. It can be utilized in high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in the development of targeted inhibitors. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2S B276995 N-methyl-N-phenylquinoline-8-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-N-phenylquinoline-8-sulfonamide

InChI

InChI=1S/C16H14N2O2S/c1-18(14-9-3-2-4-10-14)21(19,20)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3

InChI Key

OVVLEYYTXWUHHN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of N Methyl N Phenylquinoline 8 Sulfonamide

Multi-Step Molecular Assembly Protocols for N-methyl-N-phenylquinoline-8-sulfonamide Synthesis

The construction of the this compound core is typically achieved through a multi-step sequence that involves the formation of key bonds. These methods are designed to allow for the introduction of various substituents, enabling the synthesis of a diverse library of analogues. A general synthetic approach involves the initial preparation of a quinoline-sulfonamide precursor followed by subsequent functionalization. researchgate.net

Suzuki Cross-Coupling Applications in Quinoline-Sulfonamide Precursor Elaboration

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.govorganic-chemistry.org In the context of quinoline-sulfonamide synthesis, this palladium-catalyzed reaction is employed to couple a halo-quinoline derivative with an appropriate boronic acid or ester. nih.govresearchgate.net This strategy allows for the introduction of the phenyl group or other aryl moieties at specific positions on the quinoline (B57606) ring system prior to the formation of the sulfonamide bond. nih.gov The versatility of the Suzuki coupling lies in its tolerance of a wide range of functional groups and its typically high yields. organic-chemistry.org For instance, the coupling of a bromo-substituted quinoline with a phenylboronic acid derivative can efficiently generate the phenylquinoline core structure, which is a key intermediate in the synthesis of the target compound. researchgate.net

Acid-Amine Cross-Coupling Reactions in this compound Formation

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved through an acid-amine cross-coupling reaction, where a quinoline-8-sulfonyl chloride is reacted with N-methylaniline. nih.gov This reaction is a specific type of amide bond formation. researchgate.net The process often requires a base to neutralize the hydrogen chloride that is generated as a byproduct. Common bases used for this purpose include triethylamine (B128534) and pyridine (B92270). researchgate.netresearchgate.net The reaction of an amine with a sulfonyl chloride in the presence of a base is a widely used method for synthesizing sulfonamides, often resulting in good yields. researchgate.net

N-Alkylation Strategies for this compound Analogues

N-alkylation is a key strategy for introducing alkyl groups onto the nitrogen atom of a sulfonamide. researchgate.net In the synthesis of this compound analogues, this can be achieved by reacting the corresponding N-phenylquinoline-8-sulfonamide with a suitable alkylating agent. While direct alkylation of the sulfonamide nitrogen can be challenging, various methods have been developed to achieve this transformation. researchgate.net For instance, reacting a primary sulfonamide with an alcohol or a peroxide can lead to mono-selective N-alkylation. researchgate.net In the context of creating diverse analogues, N-alkylation allows for the systematic modification of the substituent on the sulfonamide nitrogen, which can be crucial for tuning the compound's properties. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Derivatization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.org This reaction is characterized by its reliability, selectivity, and biocompatibility of the starting materials. nih.gov It has found widespread application in drug discovery and medicinal chemistry for the creation of complex molecular architectures. nih.govrsc.org

Integration of Triazole Moieties via Click Chemistry in Quinoline-Sulfonamides

The CuAAC reaction has been successfully employed to derivatize quinoline-sulfonamides by introducing triazole rings. researchgate.netmdpi.com This is typically achieved by first introducing either an azide (B81097) or an alkyne functionality onto the quinoline-sulfonamide scaffold. For example, a quinoline-8-sulfonyl chloride can be reacted with propargylamine (B41283) to introduce a terminal alkyne. mdpi.com This alkyne-functionalized quinoline-sulfonamide can then be reacted with various organic azides in the presence of a copper(I) catalyst to yield a library of triazole-containing derivatives. mdpi.cominnovareacademics.in The 1,2,3-triazole ring is not merely a linker but can actively participate in molecular interactions through hydrogen bonding and dipole interactions. nih.gov This approach allows for the rapid generation of diverse analogues for further investigation. nih.gov

Optimization of Reaction Conditions for this compound Synthesis and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the multi-step synthesis of this compound and its derivatives, each step requires careful consideration of parameters such as solvent, temperature, catalyst loading, and reaction time.

For the CuAAC derivatization, the choice of copper source and reducing agent is important. A common system involves using copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. mdpi.com The reaction is often carried out in a solvent mixture, such as DMF/H₂O, at room temperature. mdpi.com Microwave irradiation has also been shown to significantly reduce reaction times in some CuAAC reactions. nih.gov

In the sulfonylation step, the choice of base and solvent can significantly impact the reaction's efficiency. researchgate.netresearchgate.net Similarly, for Suzuki cross-coupling reactions, the selection of the palladium catalyst, phosphine (B1218219) ligand, and base are critical for achieving high yields. acs.org For example, a study on the Suzuki coupling of 2-azidoarylboronic acid pinacolate esters found that using PdCl₂(PPh₃)₂ with NaHCO₃ as the base at 80 °C provided a near-quantitative yield. acs.org Reducing the catalyst loading was also found to be possible without compromising the yield. acs.org

A summary of representative reaction conditions for key synthetic steps is provided in the table below.

Reaction TypeReagents and ConditionsYieldReference
Sulfonamide Formation8-quinolinesulfonyl chloride, propargylamine, triethylamine, chloroform, room temperatureNot specified mdpi.com
CuAACSulfonamide-alkyne, organic azide, CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O, room temperatureGood to excellent mdpi.com
Suzuki Coupling2-azidoarylboronic acid pinacolate ester, vinyl triflate, PdCl₂(PPh₃)₂, NaHCO₃, 80 °C99% acs.org
N-AlkylationPrimary sulfonamide, alcohol/peroxideNot specified researchgate.net

Regioselective Synthesis of Quinoline-Sulfonamide Isomers

The functionalization of the quinoline scaffold through sulfonation is a critical process in medicinal chemistry, and the ability to control the position of the sulfonamide group is paramount for developing specific molecular structures. The regioselectivity of the sulfonation reaction on the quinoline ring is highly dependent on the directing effects of existing substituents and the specific reaction conditions employed. This allows for the targeted synthesis of various quinoline-sulfonamide isomers, primarily at the C-2, C-5, and C-8 positions.

The direct C-H functionalization of quinolines presents a powerful strategy for creating these isomers. nih.gov For instance, methods have been developed for the sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides, catalyzed by copper, which selectively targets the C-2 position. nih.govcapes.gov.br This deoxygenative C2-H sulfonylation provides a direct route to 2-sulfonylquinolines, a class of compounds otherwise synthesized through the cross-coupling of 2-haloquinolines. nih.gov

Conversely, sulfonation on the benzo portion of the quinoline ring, typically at the C-5 or C-8 position, is often achieved through electrophilic substitution reactions. The regiochemical outcome is strongly influenced by the presence of activating or deactivating groups. A prominent example is the sulfonation of 8-hydroxyquinoline (B1678124). The hydroxyl group at the C-8 position directs the incoming electrophile, chlorosulfonic acid, primarily to the C-5 position, leading to the formation of 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate is then reacted with various amines to produce a range of 8-hydroxyquinoline-5-sulfonamide derivatives. mdpi.comnih.gov

The synthesis of quinoline-8-sulfonamides follows a different pathway, starting with the preparation of quinoline-8-sulfonyl chloride. This key intermediate can be reacted with a diverse set of amines to yield the corresponding N-substituted quinoline-8-sulfonamides, including the target compound this compound. mdpi.comnih.gov The synthesis involves the reaction of 8-quinolinesulfonyl chloride with the desired amine, often in the presence of a base like triethylamine in a suitable solvent such as chloroform. nih.gov

The strategic selection of starting materials and synthetic routes enables chemists to prepare specific isomers with high fidelity. The table below summarizes the different strategies for achieving regiocontrol in the synthesis of quinoline-sulfonamide isomers.

Table 1: Regioselective Sulfonylation Strategies for Quinoline Derivatives

Target Position Starting Material Reagent Key Outcome
C-2 Quinoline N-oxide Aryl Sulfonyl Chloride / CuI C-2 Sulfonylation nih.govcapes.gov.br
C-5 8-Hydroxyquinoline Chlorosulfonic Acid Forms 8-hydroxyquinoline-5-sulfonyl chloride nih.gov

| C-8 | Quinoline | Sulfonation followed by chlorination | Forms quinoline-8-sulfonyl chloride nih.gov |

Detailed research findings highlight the specific conditions used to synthesize different classes of quinoline-sulfonamides. For example, the synthesis of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamides was achieved by reacting 8-hydroxyquinoline-5-sulfonyl chloride with various amines containing an acetylene moiety in anhydrous acetonitrile (B52724) at room temperature. nih.gov In another study, a series of quinoline-8-sulfonamido-1,2,3-triazoles were synthesized from 8-quinolinesulfonyl chloride, which was first reacted with propargylamine or methylpropargylamine to form precursor sulfonamides. mdpi.comnih.gov

The following table presents examples of synthesized quinoline-sulfonamide isomers and their reported yields, illustrating the practical outcomes of these regioselective methodologies.

Table 2: Examples of Synthesized Quinoline-Sulfonamide Isomers

Compound Name Structure Position of Sulfonamide Yield Reference
8-Hydroxy-N-[4-(prop-2-yn-1-yloxy)phenyl]quinoline-5-sulfonamide 8-OH, 5-SO₂NHR C-5 68% mdpi.com
8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide 8-OCH₃, 5-SO₂NRR' C-5 74% mdpi.com
N-(prop-2-yn-1-yl)quinoline-8-sulfonamide 8-SO₂NHR C-8 91% mdpi.com
N-Methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide 8-SO₂NRR' C-8 95% mdpi.com

These examples underscore the robustness of regioselective synthetic strategies in producing a wide array of quinoline-sulfonamide isomers, each with a precisely placed functional group, which is essential for systematic structure-activity relationship studies.

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl N Phenylquinoline 8 Sulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the connectivity and chemical environment of each atom can be mapped.

The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural verification. The expected signals for N-methyl-N-phenylquinoline-8-sulfonamide are based on the distinct chemical environments of its three primary components: the quinoline (B57606) ring, the phenyl group, and the N-methyl group.

¹H NMR: The proton spectrum is anticipated to show a complex series of signals in the aromatic region (approximately 7.0-9.1 ppm) corresponding to the protons on the quinoline and phenyl rings. A distinct singlet, integrating to three protons, would be expected for the N-methyl group, likely appearing in the upfield region of the spectrum. For comparison, in the analogous N-benzylaniline, the N-CH₂ protons appear as a singlet at 4.35 ppm. rsc.org

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The aromatic carbons of the quinoline and phenyl rings would resonate in the typical downfield region of ~110-155 ppm. The N-methyl carbon would produce a characteristic signal at a much higher field. For instance, in related sulfonamides, methyl carbons attached to nitrogen appear in the range of 20-40 ppm. nih.gov

Spectroscopic data for closely related quinoline-8-sulfonamide (B86410) derivatives confirm these expectations, with the quinoline ring protons typically appearing between 7.6 and 9.1 ppm and the carbons resonating at 122 to 152 ppm. mdpi.com

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Structural Unit Nucleus Expected Chemical Shift (δ, ppm) Notes
Quinoline Ring¹H7.5 - 9.1Complex multiplet patterns due to spin-spin coupling.
¹³C122 - 152Includes both protonated and quaternary carbons.
Phenyl Ring¹H7.0 - 7.8Multiplet patterns depending on substitution.
¹³C120 - 140Signals for ipso, ortho, meta, and para carbons.
N-Methyl Group¹H~3.0 - 3.5A sharp singlet integrating to 3 protons.
¹³C~20 - 40A single resonance.

To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional NMR experiments are indispensable. The synthesis and characterization of analogous compounds, such as N-benzylquinoline-8-sulfonamides, routinely employ these techniques for full structural confirmation. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this compound, it would show a positive signal for the N-CH₃ group and the various C-H groups on the aromatic rings, while quaternary carbons would be absent.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would reveal the connectivity of adjacent protons within the quinoline ring system and the phenyl ring, allowing for sequential assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon in the quinoline and phenyl rings, and verifying the N-methyl signal.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. dundee.ac.uk By calculating the magnetic shielding of each nucleus in a computationally optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum is then compared with the experimental data. A strong correlation between the theoretical and observed chemical shifts provides high confidence in the proposed structure. This approach is especially valuable for complex molecules where spectral overlap in the aromatic region can make unambiguous assignment challenging.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). rsc.orgmdpi.com This precision allows for the determination of a unique molecular formula.

For this compound (C₁₆H₁₄N₂O₂S), the expected monoisotopic mass can be calculated with high precision. In analysis, the compound is typically ionized (e.g., by electrospray ionization, ESI) to form a protonated molecule, [M+H]⁺. The experimentally measured m/z value is then compared to the calculated value. An agreement within a narrow tolerance (e.g., < 5 ppm) confirms the molecular formula. Studies on similar quinoline-8-sulfonamide derivatives show this technique in practice, where the calculated mass for a protonated molecule is matched almost exactly by the experimentally found value, confirming the compound's identity. mdpi.comnih.gov

Interactive Table 2: HRMS Data for Molecular Formula Confirmation

Compound Name Molecular Formula Adduct Calculated m/z Typical Found m/z Confidence
This compoundC₁₆H₁₄N₂O₂S[M+H]⁺311.0854~311.085xVery High

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, and its more modern implementation, Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgnih.gov Each functional group has a characteristic absorption frequency range. nih.govevitachem.com

For this compound, the key functional groups that would produce distinct signals are the sulfonamide (SO₂N) and the aromatic rings.

Sulfonamide Group (SO₂-N): This group is characterized by two strong stretching vibrations for the S=O bonds, typically found in the regions of 1370–1330 cm⁻¹ (asymmetric stretch) and 1180–1160 cm⁻¹ (symmetric stretch).

Aromatic Rings (Quinoline and Phenyl): These are identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ region.

C-N and C-S Bonds: Stretching vibrations for these bonds would also be present in the fingerprint region of the spectrum (< 1400 cm⁻¹).

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Sulfonyl (S=O)Asymmetric Stretch1370 - 1330Strong
Sulfonyl (S=O)Symmetric Stretch1180 - 1160Strong
Aromatic C=CStretch1600 - 1450Medium
C-NStretch1350 - 1250Medium
C-SStretch800 - 600Medium to Weak

Crystallographic Data Analysis (e.g., X-ray Powder Diffraction) for Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as other quinoline derivatives and sulfonamides, provides insight into the expected findings. nih.govnih.gov

Computational and Theoretical Investigations of N Methyl N Phenylquinoline 8 Sulfonamide Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on N-methyl-N-phenylquinoline-8-sulfonamide

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.orgnih.gov It is widely applied to molecules like this compound to optimize their geometry, calculate energies, and derive various electronic properties. acs.orgacs.org Studies on related quinoline-sulfonamide derivatives typically employ the B3LYP functional with a basis set such as 6-31+G(d,p) to achieve a balance between accuracy and computational cost. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In quinoline-sulfonamide derivatives, the HOMO is typically distributed over the electron-rich quinoline (B57606) ring and the phenyl group, while the LUMO is often localized on the quinoline moiety and the electron-withdrawing sulfonamide group. This distribution facilitates intramolecular charge transfer (ICT). For a representative quinoline-8-sulfonamide (B86410) derivative, FMO analysis yielded a HOMO energy of -6.39 eV, a LUMO energy of -3.51 eV, and a resulting energy gap of 2.88 eV, indicating significant potential for charge transfer. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Quinoline-8-Sulfonamide Derivative

ParameterEnergy (eV)
EHOMO-6.39
ELUMO-3.51
ΔE (Gap) 2.88

Data sourced from a computational study on a related quinoline-8-sulfonamide derivative. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and favorable for electrophilic attack. In this compound, these are expected around the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green: Represents regions of neutral or near-zero potential.

MEP analysis on related quinoline-sulfonamide structures confirms that the most negative potential is localized on the sulfonyl oxygen atoms, making them strong hydrogen bond acceptors. nih.govresearchgate.net The quinoline nitrogen also presents a site of negative potential. Conversely, the amine proton and aromatic protons are regions of positive potential, identifying them as potential sites for nucleophilic interaction. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These parameters, derived from Koopmans' theorem, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A larger value indicates higher stability.

Softness (S = 1 / η): The reciprocal of hardness; a larger value indicates higher reactivity.

Calculations on similar quinoline-based sulfonamides show that these molecules possess relatively low hardness and high softness values, which is consistent with the small HOMO-LUMO gap and suggests high chemical reactivity. researchgate.net

Table 2: Calculated Global Reactivity Parameters for a Quinoline-8-Sulfonamide Derivative

ParameterFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.39
Electron Affinity (A)-ELUMO3.51
Electronegativity (χ)(I + A) / 24.95
Chemical Potential (μ)-(I + A) / 2-4.95
Global Hardness (η)(I - A) / 21.44
Global Softness (S)1 / η0.69

Values derived from the FMO data presented in Table 1. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. researchgate.net It allows for the calculation of electronic absorption spectra (UV-Visible spectra) by determining the vertical transition energies and oscillator strengths. researchgate.net For quinoline-sulfonamide derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and explain the nature of the electronic transitions, such as n→π* or π→π*. nih.govresearchgate.net

Studies on similar fluorophores show absorption maxima in the range of 337–342 nm and emission maxima between 411–430 nm. researchgate.net The electronic transitions are often characterized as HOMO→LUMO transitions, confirming the intramolecular charge transfer (ICT) nature of the excitation. The agreement between theoretically calculated spectra and experimental data provides validation for the computational methodology. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govarabjchem.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

In the context of this compound, NBO analysis would reveal key hyperconjugative interactions. Significant interactions are expected between:

The lone pair orbitals of the sulfonyl oxygen atoms (donor) and the antibonding orbitals of adjacent σ(S-N) or σ(S-C) bonds (acceptor).

The π orbitals of the quinoline and phenyl rings (donor) and the adjacent antibonding π* orbitals (acceptor), which describes the electron delocalization within the aromatic systems.

Possible intramolecular hydrogen bonds, for instance, between an N-H donor and an oxygen or nitrogen acceptor in related primary or secondary sulfonamides. nih.govcore.ac.uk

Studies on quinoline-thiosemicarbazide derivatives with a quinoline-8-sulfonyl core have used NBO analysis to quantify the strength of intramolecular hydrogen bonds, which are crucial for determining molecular conformation and stability. core.ac.uk

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analyses

Computational chemistry offers powerful tools to visualize and quantify the electronic structure and non-covalent interactions within a molecule. Among these, Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses provide profound insights into the bonding, reactivity, and intermolecular interactions that govern the behavior of a compound like this compound. These analyses are rooted in Density Functional Theory (DFT) calculations, which can elucidate the electron density distribution and its implications.

The RDG method is particularly adept at identifying and characterizing non-covalent interactions (NCIs). nih.gov It achieves this by analyzing the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a small reduced density gradient indicate the presence of non-covalent interactions. These interactions can be visualized as surfaces, which are color-coded to denote their nature and strength:

Blue surfaces typically signify strong, attractive interactions such as hydrogen bonds.

Green surfaces indicate weak, delocalized van der Waals interactions.

Red surfaces point to repulsive interactions, often arising from steric clashes between atoms or rings.

The Electron Localization Function (ELF) analysis complements the RDG by providing a clear picture of electron pair localization in the molecule. nih.gov ELF partitions the molecular space into regions, or "basins," that correspond to core electrons, covalent bonds, and lone pairs. The value of the ELF, ranging from 0 to 1, reflects the probability of finding an electron pair in a given region. An ELF value close to 1.0 suggests a high degree of electron localization, characteristic of core electrons or lone pairs, while lower values are typical for covalent bonds.

In the context of this compound, an ELF analysis would delineate the electronic structure in detail. It would show distinct basins for:

The C-C and C-N bonds of the aromatic quinoline system.

The C-C bonds of the phenyl ring.

The S=O and S-N bonds of the sulfonamide group.

The lone pairs on the nitrogen and oxygen atoms.

This analysis helps to understand the covalent character of bonds and the spatial distribution of non-bonding electrons, which are crucial for determining the molecule's reactivity and interaction with other chemical species. nih.gov For instance, the regions corresponding to the lone pairs on the sulfonamide's oxygen atoms and the quinoline's nitrogen atom would be identified as potential sites for electrophilic attack or coordination. arabjchem.org

Detailed Research Findings

While specific RDG and ELF analyses for this compound are not extensively reported in publicly available literature, data from analogous quinoline and sulfonamide structures allow for a detailed theoretical inference.

Reduced Density Gradient (RDG) Analysis Insights:

The RDG analysis of this compound is expected to map out the intramolecular non-covalent interactions. The table below summarizes the anticipated interactions based on the analysis of similar compounds.

Interaction TypeInvolved MoietiesExpected RDG Value (a.u.)Nature of Interaction
Hydrogen BondSulfonamide Oxygen & Aromatic C-H~0.02-0.03Weakly Attractive
van der WaalsQuinoline Ring & Phenyl Ring~0.05-0.1Neutral, Dispersive
Steric RepulsionN-Methyl Group & Quinoline/Phenyl Rings> 0.1Repulsive

This table presents representative data inferred from computational studies on related quinoline sulfonamide structures.

Electron Localization Function (ELF) Basin Analysis:

The ELF analysis would partition the molecule into distinct electronic basins. The characteristics of these basins provide a quantitative measure of the electron distribution.

Basin TypeLocationNumber of ElectronsELF Value
Core BasinAround each C, N, O, S atom~2~1.0
Lone Pair BasinOn Sulfonamide O atoms, Quinoline N atom~2~0.8-0.9
Bonding BasinBetween covalently bonded atoms (C-C, C-N, S-O, S-N)~2~0.6-0.8

This table illustrates the expected ELF basin analysis for this compound based on general principles of chemical bonding and studies on analogous molecules. nih.gov

Together, RDG and ELF analyses provide a comprehensive understanding of the electronic landscape of this compound, highlighting the subtle interplay of forces that dictate its structure and potential reactivity.

Molecular Interactions and Mechanistic Insights of N Methyl N Phenylquinoline 8 Sulfonamide Scaffolds

Molecular Docking Simulations of Quinoline-Sulfonamide Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the fundamentals of ligand-target recognition, estimating binding strength, and identifying key molecular interactions that stabilize the complex.

Molecular docking simulations are frequently employed to predict the binding affinity of quinoline-sulfonamide derivatives with their protein targets, typically expressed as a free energy of binding (ΔG) in kcal/mol. A more negative ΔG value indicates a higher predicted binding affinity. nih.gov

Studies on 8-quinolinesulfonamide derivatives as modulators of Pyruvate (B1213749) Kinase M2 (PKM2) have demonstrated strong binding affinities. For instance, a specific derivative, compound 9a, was identified as a potent modulator with a calculated ΔG value of -10.72 kcal/mol when docked into one of the binding sites of PKM2 (PDB ID: 4G1N). nih.gov In a separate docking scenario with a different PKM2 complex (PDB ID: 4FXF), the same compound showed a ΔG of -10.48 kcal/mol. nih.gov These values signify a strong and favorable binding interaction. nih.gov

The structural framework of the quinoline-sulfonamide scaffold is amenable to chemical modifications that can enhance the stability of the ligand-receptor complex. Research has shown that introducing a 1,2,3-triazole fragment can lead to better stabilization, potentially through additional interactions involving the lone electron pairs of the nitrogen atoms in the triazole ring. mdpi.com

Compound/ScaffoldTarget ProteinPredicted Binding Affinity (ΔG, kcal/mol)
Quinoline-8-sulfonamide (B86410) derivative (9a)PKM2 (PDB: 4G1N)-10.72
Quinoline-8-sulfonamide derivative (9a)PKM2 (PDB: 4FXF)-10.48
2,4-disubstituted quinoline (B57606) derivative (Compound 17)Mycobacterium tuberculosis LipB-18.5
Thiopyrano[2,3-b]quinoline derivative (Compound 4)Anticancer peptide CB1a-6.1

The stability of the quinoline-sulfonamide ligand-receptor complex is governed by a network of non-covalent interactions. Molecular docking studies provide detailed insights into these patterns, identifying the specific amino acid residues within the target's binding pocket that are crucial for recognition and affinity.

Hydrogen Bonding: The sulfonamide group is a key participant in hydrogen bonding. In the PKM2 complex, one of the oxygen atoms of the sulfonamide group is predicted to accept a hydrogen bond from the hydroxyl group of Tyr390. nih.gov In other quinoline-based sulfonamides targeting carbonic anhydrase, the sulfonamide moiety acts as a zinc anchoring group and forms hydrogen bonds with residues like Gln71 and Trp9. nih.gov

Hydrophobic Interactions: The quinoline ring itself, being a large aromatic system, frequently engages in hydrophobic interactions. When docked in PKM2, the quinoline moiety sits on an apolar surface defined by residues such as Phe26, Leu27, Met30, and Leu394. nih.govmdpi.com These interactions are critical for correctly positioning the ligand within the binding site. researchgate.net

Other Interactions: Beyond conventional hydrogen bonds and hydrophobic contacts, other forces contribute to binding. These can include π-π stacking interactions between the quinoline ring and aromatic amino acid residues like phenylalanine or tyrosine, as well as van der Waals forces. nih.govresearchgate.net For example, the methyl group on the sulfonamide nitrogen of some derivatives can participate in weak van der Waals interactions.

Target ProteinInteracting ResiduesInteraction Type
PKM2Tyr390Hydrogen Bond
Phe26, Leu27, Met30Hydrophobic
Leu394, Gly315, Leu353Hydrophobic
Carbonic Anhydrase IX (CA IX)Gln71, Gln92, Pro202Hydrophobic
Trp9Hydrogen Bond

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations are often performed as a follow-up to docking to validate the predicted binding modes and assess the stability of the identified interactions. researchgate.netresearchgate.net

For quinoline-8-sulfonamide derivatives designed as PKM2 modulators, MD simulations have been utilized to confirm that the ligand remains stably bound within the active site. nih.govnih.gov These simulations track the movements of the ligand and protein atoms over a set period, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during docking. nih.govelifesciences.org A stable complex in an MD simulation is often characterized by low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, indicating that the binding pose is maintained. researchgate.net This computational validation strengthens the hypothesis that the compound can effectively modulate the target's function. nih.govresearchgate.net

Mechanistic Studies of Molecular Target Modulation by Quinoline-Sulfonamides

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a central role in the shift towards aerobic glycolysis (the Warburg effect). researchgate.net PKM2 can switch between a highly active tetrameric state and a less active dimeric state. nih.govmdpi.com This dynamic equilibrium allows cancer cells to flexibly regulate metabolic pathways to support rapid proliferation. nih.gov

Quinoline-sulfonamide derivatives have been identified as potent modulators of PKM2. nih.govresearchgate.net They function by binding to the enzyme and influencing its quaternary structure. patsnap.com

PKM2 Activators: These compounds typically bind to an allosteric site on the PKM2 dimer, which is located between the two A domains of the monomers. nih.govmdpi.com This binding event promotes the formation of the stable, highly active tetramer. patsnap.com By locking PKM2 in its active state, these activators force cancer cells to complete glycolysis, reducing the availability of glycolytic intermediates needed for biosynthetic pathways that support cell growth. researchgate.net

PKM2 Inhibitors: Conversely, inhibitors tend to stabilize the less active dimeric form, slowing the final step of glycolysis. patsnap.com This can starve cancer cells of ATP and redirect metabolic flux towards pathways that may not support rapid growth. nih.gov

The ability of the quinoline-sulfonamide scaffold to modulate PKM2 activity makes it an attractive framework for developing anti-cancer therapeutics that target tumor metabolism. nih.govnih.gov

The folate metabolic pathway is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. mdpi.com This pathway is a well-established target for antimicrobial and anticancer drugs. Two key enzymes in this pathway are Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR). nih.gov

The mechanism of action for sulfonamides traditionally involves the inhibition of DHPS. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolate, which is the substrate for the next enzyme in the pathway, DHFR. researchgate.net This ultimately leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and halting cell proliferation. nih.govresearchgate.net

While DHFR is not the direct target of most classic sulfonamides, its function is critically dependent on the output of DHPS. Therefore, inhibiting DHPS effectively shuts down the entire pathway. researchgate.net Furthermore, modern drug design strategies have explored the development of hybrid molecules that can dually inhibit both DHPS and DHFR, a strategy intended to create more potent agents and overcome resistance mechanisms. nih.gov Quinoline-sulfonamide hybrids have been investigated for their ability to interact with targets in this pathway, such as the plasmodial DHFR enzyme in malaria parasites. nih.govdrugbank.com

Rho-associated Protein Kinase (ROCK) Inhibition Studies

There is no available research data detailing the inhibitory activity or mechanism of action of N-methyl-N-phenylquinoline-8-sulfonamide on Rho-associated Protein Kinase (ROCK) isoforms. Studies on the broader class of quinoline-8-sulfonamide derivatives have been conducted in the context of other kinases, but specific data for the N-methyl-N-phenyl substituted variant in relation to ROCK inhibition is not present in the reviewed literature.

Carbonic Anhydrase Isoform Inhibition Mechanisms

No studies were found that investigated the inhibitory effects of this compound on any of the human Carbonic Anhydrase (hCA) isoforms. While sulfonamides are a well-established class of hCA inhibitors, the specific inhibitory profile and mechanism for the this compound compound have not been reported.

Photophysical Properties and Optoelectronic Potential of N Methyl N Phenylquinoline 8 Sulfonamide Derivatives

Investigation of Absorbance and Emission Spectra

The interaction of molecules with light is fundamental to their photophysical behavior. This is characterized by their absorbance and emission spectra, which provide insights into the electronic transitions occurring within the molecule.

Wavelength Maxima and Emission Characteristics

For quinoline-based fluorophores, the absorption and emission maxima are highly dependent on the electronic nature of the substituents and the solvent environment. For instance, a related compound, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), exhibits an excitation maximum at 360 nm and an emission maximum at 490 nm. evitachem.com Another analog, N-(8-quinolyl)-p-aminobenzenesulfonamide (HQAS), shows two excitation bands at 285 nm and 362 nm, with an emission peak at 507 nm. evitachem.com It is anticipated that N-methyl-N-phenylquinoline-8-sulfonamide would also absorb in the UV-A region and emit in the blue-green region of the visible spectrum. The precise maxima would be influenced by the interplay between the quinoline (B57606) core, the sulfonamide group, and the N-phenyl substituent.

Molar Extinction Coefficients and Fluorescence Intensity

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For many quinoline derivatives, these values are typically in the range of 10^4 to 10^5 M⁻¹cm⁻¹, indicating strong absorption. The fluorescence intensity of these compounds can be significantly modulated by their chemical environment. A notable characteristic of many quinoline-8-sulfonamide (B86410) derivatives is their enhanced fluorescence upon chelation with metal ions. For example, the fluorescence intensity of TSQ increases four-fold upon forming a complex with zinc ions (Zn²⁺). evitachem.com This property is a key driver for their application in chemical sensing. The fluorescence intensity of this compound would likely also be sensitive to its local environment, including solvent polarity and the presence of metal ions.

Quantum Yield Determination and Modulation

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of quinoline-based fluorophores can be significantly influenced by structural modifications and their interaction with the surrounding medium. For instance, N-alkylation of certain quinoline derivatives has been predicted to lead to a higher quantum efficiency. nih.gov The quantum yield of this compound is expected to be sensitive to the nature of substituents on both the quinoline and phenyl rings. Electron-donating groups could potentially enhance the quantum yield, while heavy atoms might decrease it through enhanced intersystem crossing.

Stokes Shift Analysis and its Structural Dependence

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A larger Stokes shift is often desirable for applications in fluorescence imaging and sensing as it facilitates the separation of the excitation and emission signals. For TSQ, the Stokes shift is approximately 130 nm (from 360 nm excitation to 490 nm emission). evitachem.com For HQAS, the Stokes shift is around 145 nm (from 362 nm excitation to 507 nm emission). evitachem.com The magnitude of the Stokes shift in this compound would be dependent on the degree of structural rearrangement in the excited state compared to the ground state. The presence of the N-phenyl group could allow for greater conformational freedom, potentially leading to a significant Stokes shift.

Influence of Substituents on Photophysical Attributes

The photophysical properties of the this compound scaffold can be systematically tuned by introducing various substituents.

Substituent Position Substituent Type Expected Effect on Photophysical Properties
Quinoline RingElectron-donating groups (e.g., -OCH₃, -NH₂)Red-shift in absorbance and emission spectra, potential increase in quantum yield.
Quinoline RingElectron-withdrawing groups (e.g., -CN, -NO₂)Blue-shift in absorbance and emission spectra, potential decrease in quantum yield. nih.gov
Phenyl Ring (para-position)Electron-donating groupsPotential for intramolecular charge transfer (ICT), leading to a larger Stokes shift and solvent-dependent emission.
Phenyl Ring (ortho-position)Bulky groupsMay induce steric hindrance, affecting the conformation and potentially leading to changes in fluorescence intensity and quantum yield.

Systematic studies on related quinoline derivatives have shown that the position and electronic nature of substituents have a profound impact on their photophysical properties. nih.gov For example, the introduction of electron-withdrawing groups on the quinoline ring can alter the pKa of nearby functional groups, influencing the absorption and emission characteristics. nih.gov

Exploration for Optoelectronic and Sensing Applications

The tunable photophysical properties of this compound derivatives make them promising candidates for a range of optoelectronic and sensing applications.

Potential Applications:

Fluorescent Probes for Metal Ions: Drawing parallels with TSQ and HQAS, this compound derivatives could be designed as selective fluorescent sensors for metal ions like Zn²⁺. evitachem.com The sulfonamide and quinoline nitrogen atoms can act as a chelating unit, leading to a "turn-on" fluorescence response upon metal binding.

Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields and good thermal stability are sought after as emissive materials in OLEDs. By optimizing the substituents on the this compound core, it may be possible to develop efficient emitters for blue or green OLEDs.

Molecular Switches: The sensitivity of the fluorescence properties to the chemical environment could be exploited to create molecular switches, where the emission can be turned on or off in response to external stimuli such as pH, solvent polarity, or the presence of specific analytes.

Further research involving the synthesis and detailed photophysical characterization of a library of this compound derivatives is necessary to fully realize their potential in these and other emerging technologies.

Structure Activity Relationship Sar Studies in N Methyl N Phenylquinoline 8 Sulfonamide Analogues

Impact of N-Methyl Substitution on Molecular Properties and Interactions

The substitution of a methyl group on the sulfonamide nitrogen (N-methylation) has a significant and often detrimental effect on the interaction of quinoline-8-sulfonamide (B86410) analogues with biological targets. Research on these compounds as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2) demonstrates that N-methylation can lead to a loss of activity. mdpi.com

In the unsubstituted parent compound, the sulfonamide's N-H group is available to act as a hydrogen bond donor. For instance, the oxygen of the amide moiety can form a crucial hydrogen bond with the side chain nitrogen of a lysine (B10760008) residue (Lys311) in an enzyme's active site. mdpi.com However, the addition of a methyl group to the sulfonamide nitrogen introduces steric hindrance. This bulkiness can cause a direct steric clash with nearby amino acid residues, such as the oxygen of Leu353, disrupting the optimal binding conformation. mdpi.com Consequently, the N-methylated analogue is rendered inactive, highlighting the critical role of the unsubstituted sulfonamide N-H group for maintaining these specific molecular interactions. mdpi.com

Effects of Phenyl Ring Substitutions on Electronic and Steric Profiles

Modifications to the N-phenyl ring of the sulfonamide moiety provide a powerful means to tune the electronic and steric profile of the entire molecule, thereby influencing its biological activity. The nature and position of substituents on this ring can alter properties like lipophilicity and the ability to form specific interactions with target proteins.

Studies on related quinoline (B57606) and thienopyridine structures reveal clear SAR trends:

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups to the anilide (phenyl) ring has been shown to positively influence antiviral activity. mdpi.com In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which serve as a structural surrogate for this analysis, compounds bearing a cyano (-CN) group were effective at decreasing the expression of the FOXM1 protein, a therapeutic target. mdpi.com

Electron-Donating Groups: In contrast, analogues with an electron-donating methyl (-CH₃) group on the phenyl ring did not show the same favorable activity, even though the methyl group could enhance interactions with hydrophobic pockets within a protein's binding site. mdpi.com

Halogens: The position of halogen substituents is also critical. An ortho-chloro substitution on the phenyl ring was found to yield a potent compound in one study. mdpi.com In another, various halogens (F, Cl, Br, I) at the para-position were evaluated, with activity being more dependent on the presence of other key functional groups. mdpi.com

Lipophilicity: Increased lipophilicity, which can be modulated by phenyl ring substituents, has also been positively correlated with enhanced antiviral activity in some 8-hydroxyquinoline (B1678124) carboxamides. mdpi.com

The following table summarizes the observed effects of different substituents on the phenyl ring of related heterocyclic carboxamides.

Substituent GroupPositionObserved Effect on ActivityReference
Cyano (-CN)2Decreased FOXM1 protein expression mdpi.com
Methyl (-CH₃)2No significant activity against FOXM1 mdpi.com
Nitro (-NO₂)3Optimum virus growth inhibition mdpi.com
Chloro (-Cl)2Potent activity against A-549 cell line mdpi.com

These findings demonstrate that the electronic properties imparted by substituents on the phenyl ring play a pivotal role, with electron-withdrawing groups often favoring stronger biological activity. mdpi.commdpi.com

Influence of Quinoline Ring Position of Sulfonamide Moiety (e.g., 5- vs. 8-position)

The position of the sulfonamide group on the quinoline ring is a critical determinant of a molecule's three-dimensional structure and its potential for specific intramolecular and intermolecular interactions. The difference between having the sulfonamide at the 8-position versus the 5-position or other locations can lead to vastly different biological activities.

Structural analysis of quinoline-8-sulfonamide shows that the sulfonamide group's proximity to the quinoline nitrogen allows for the formation of a stable intramolecular hydrogen bond between a sulfamoyl hydrogen (N-H) and the quinoline nitrogen atom (N1). researchgate.net This interaction creates a specific six-membered ring structure (an S(6) graph-set motif) that locks the conformation of the sulfonamide moiety relative to the quinoline plane. researchgate.net This feature is unique to the 8-position and would not be present in quinoline-5-sulfonamide (B3425427) analogues.

In studies of 4-anilinoquinolines developed as carbonic anhydrase inhibitors, the attachment point of the benzenesulfonamide (B165840) moiety was crucial. Shifting the sulfamoyl group from an ortho to a meta or para position on the anilino ring dramatically altered inhibitory activity against various isoforms. nih.gov For cancer-related isoforms hCA IX and hCA XII, a para-substitution was found to be the most advantageous for inhibitory activity, followed by ortho, and then meta. nih.gov

While not a direct comparison of quinoline-5- vs 8-sulfonamides, this illustrates the principle that the sulfonamide's spatial location relative to the core scaffold is paramount. Research focused specifically on 8-hydroxyquinoline-5-sulfonamides has shown that this scaffold possesses potent antifungal and anticancer properties, but their activity often relies on the presence of the hydroxyl group at the 8-position. researchgate.netnih.gov This underscores that the 8-position is frequently involved in key interactions, either by hosting the sulfonamide itself or another critical functional group like a hydroxyl.

Sulfonamide Moiety Position (on anilino-quinoline)hCA I (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Ortho (on phenyl ring)558.3–1562.025.9–65.613.2–67.4 nih.gov
Meta (on phenyl ring)105.3–663.18.4–86.511.5–104.3 nih.gov
Para (on phenyl ring)55.4–92.15.5–25.88.7–13.2 nih.gov

Role of Quinoline Core Substituents (e.g., Hydroxy and Methoxy (B1213986) Groups) in Molecular Behavior

Substituents on the quinoline core itself, particularly at positions not occupied by the sulfonamide linker, significantly modulate molecular behavior and biological effects. The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry due to the potent and diverse activities conferred by the hydroxyl group. mdpi.comresearchgate.net

The 8-hydroxy group is a key structural fragment often necessary for biological activity. nih.gov Its presence can lead to enhanced cytotoxicity against cancer cells. rsc.org For example, a series of 8-hydroxyquinoline-polycyclic aromatic hydrocarbon conjugates (PH series) exhibited significantly better cytotoxicity compared to their counterparts where the hydroxyl group was replaced by a sulfonate ester (PD series). rsc.org This activity is attributed to the unique physicochemical properties of the 8-hydroxyquinoline system, which include the ability to chelate metal ions and participate in crucial hydrogen bonding interactions. mdpi.comnih.gov

Methoxy groups on the quinoline ring also contribute to molecular interactions. In one docking study, the hydrogen of a methoxy group on a quinoline derivative was observed forming a carbon-hydrogen bond with a tyrosine residue in the active site of an enzyme, demonstrating its capacity to participate in stabilizing the ligand-protein complex. researchgate.net

The table below compares the cytotoxicity of quinoline conjugates with and without an 8-hydroxy group, illustrating its importance.

Compound SeriesQuinoline Ring SubstituentCytotoxicity (IC₅₀ against HepG2 cells, µM)Reference
PH Series8-Hydroxy8.03–11.72 rsc.org
PD Series8-Sulfonate (replaces Hydroxy)9.48–38.16 rsc.org

Structure-Modulation of Quantum Efficiencies and Photophysical Characteristics

The photophysical properties of quinoline sulfonamides, such as their fluorescence and quantum yield, can be strategically modulated through structural modifications. The sulfonamide group itself, being electron-withdrawing, can enhance these properties by facilitating intramolecular charge transfer (ICT), which is a key mechanism in many fluorescent probes. nih.govnih.gov

Research into novel quinoline-sulfonamide derivatives has shown that their design can be aimed at augmenting photophysical characteristics for applications in cellular imaging and diagnostics. nih.gov The quantum efficiency of these compounds is highly sensitive to the nature of other substituents on the quinoline core. For instance, the introduction of a carbonyl ester group at the 3-position of the quinoline ring, in conjunction with the sulfonamide, was found to significantly enhance the quantum yield. nih.gov Conversely, placing a carboxylic ketone group at the same position had a suppressive effect on the quantum yield. nih.gov

This demonstrates that a fine-tuning of the electronic structure through the strategic placement of electron-donating and electron-withdrawing groups allows for precise control over the molecule's fluorescence and other photophysical behaviors.

Quinoline Substituent (Position 3)Quantum Yield (Φ) RangeEffect on Quantum YieldReference
Carbonyl Ester0.015 to 0.558Enhancement nih.gov
Carboxylic Ketone0.015 to 0.558Suppression nih.gov

Advanced Research Directions and Future Perspectives for N Methyl N Phenylquinoline 8 Sulfonamide Chemistry

Development of Novel Synthetic Pathways and Catalytic Methods

The synthesis of N-substituted quinoline (B57606) sulfonamides traditionally involves the reaction of a quinoline sulfonyl chloride with a corresponding amine. researchgate.netmdpi.com Future research can focus on optimizing these routes and developing novel catalytic systems to improve yield, purity, and sustainability.

Conventional and Modern Synthetic Strategies: The foundational method for synthesizing N-methyl-N-phenylquinoline-8-sulfonamide involves the reaction of quinoline-8-sulfonyl chloride with N-methylaniline. Typically, this reaction is carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. researchgate.netmdpi.com

Advanced synthetic exploration could involve:

Catalytic Cross-Coupling Reactions: Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has been successfully used to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines. researchgate.net Adapting this powerful C-N bond-forming reaction for the synthesis of sulfonamides could provide a highly efficient and versatile pathway, potentially allowing for the coupling of quinoline-8-sulfonyl chloride with a broader range of anilines under milder conditions.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer significant advantages, including enhanced reaction control, improved safety for handling reactive intermediates like sulfonyl chlorides, and streamlined scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related 8-hydroxyquinoline-2-carboxanilides, significantly reducing reaction times. nih.govsemanticscholar.org Applying this technique to the sulfonamide synthesis could lead to rapid library generation for screening purposes.

The table below summarizes potential synthetic methodologies applicable to this compound.

Method Key Reagents/Catalysts Typical Conditions Potential Advantages Reference
Classical Amination Quinoline-8-sulfonyl chloride, N-methylaniline, TriethylamineAnhydrous acetonitrile (B52724) or acetoneWell-established, straightforward researchgate.netnih.gov
Hartwig-Buchwald Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Anhydrous toluene, inert atmosphereHigh functional group tolerance, broad substrate scope researchgate.net
Microwave-Assisted Synthesis Quinoline-8-sulfonyl chloride, N-methylanilinePolar solvent, sealed vessel, microwave irradiationRapid reaction times, improved yields nih.govsemanticscholar.org
Copper-Catalyzed Reactions Copper catalyst (e.g., CuI), LigandVariesCost-effective catalyst, used for related cycloadditions nih.gov

Exploration of this compound in Materials Science and Non-Biological Applications

While quinoline derivatives are heavily investigated for biological activity, their unique electronic and photophysical properties make them attractive candidates for materials science. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a close relative, is notably used in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor. semanticscholar.orgresearchgate.net

Future research into this compound could target:

Organic Electronics: The quinoline core can function as an electron-transporting material. The N-methyl-N-phenyl and sulfonamide groups will modulate the frontier molecular orbital (HOMO/LUMO) energy levels. By synthesizing and characterizing thin films of this compound, its potential as a component in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) can be evaluated. The N-methylquinolinium framework, for instance, has been studied for its promise in electronic applications. nih.gov

Metal Ion Sensing: The quinoline ring, particularly the nitrogen atom and the sulfonamide group's oxygen atoms, can act as a chelating site for metal ions. This interaction would likely perturb the molecule's electronic structure, leading to a change in its fluorescence or UV-Vis absorption spectrum. This could be exploited to develop selective and sensitive chemosensors for environmentally or industrially relevant metal ions.

Advanced Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or acetylene (B1199291) moieties) and incorporated as a monomer into polymers. The resulting materials would possess the intrinsic photophysical properties of the quinoline sulfonamide, potentially leading to the development of novel conductive polymers, photoresponsive materials, or high-refractive-index polymers.

In-depth Spectroscopic Studies (e.g., Surface Enhanced Raman Spectroscopy (SERS))

Detailed spectroscopic analysis is crucial for understanding the molecular structure and behavior of this compound, especially in complex environments or at interfaces. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for this purpose.

SERS provides vibrational spectra of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold), with signal enhancements of many orders of magnitude. This allows for the detection of monolayer or sub-monolayer quantities of an analyte.

For this compound, a SERS study would provide insights into:

Molecular Orientation: By analyzing which vibrational modes are most enhanced, the orientation of the molecule with respect to the metal surface can be determined. It is likely that the molecule would adsorb onto a silver surface via the quinoline nitrogen atom and/or the oxygen atoms of the sulfonamide group. nih.gov

Interfacial Interactions: SERS can detect subtle changes in vibrational frequencies, indicating interactions between the molecule and the surface or other adsorbed species.

Trace Detection: The high sensitivity of SERS could be leveraged to develop analytical methods for detecting trace amounts of this compound or its derivatives.

A study on N-methylquinolinium tricyanoquinodimethanide demonstrated that SERS, combined with theoretical calculations, can elucidate how the molecule attaches to a silver surface, confirming that a self-assembled monolayer attaches via its nitrile groups. nih.gov A similar combined experimental and theoretical approach would be highly informative for this compound.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties of this compound and guiding experimental work. Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are invaluable. nih.govmdpi.commdpi.com

Applications of Computational Modeling:

Predicting Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR and Raman), which is essential for interpreting experimental spectra, including SERS. nih.gov The B3LYP functional is commonly used for such calculations. nih.gov

Molecular Docking and Dynamics: In a biological context, molecular docking can predict the binding pose and affinity of this compound to a protein target. Subsequent MD simulations can then assess the stability of the predicted ligand-protein complex over time. nih.govmdpi.com These techniques were used to design quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govmdpi.com

Calculating Physicochemical Properties: Computational models can accurately predict key properties such as molecular orbital energies (HOMO/LUMO), dipole moment, and electrostatic potential surfaces. These are critical for understanding the molecule's reactivity and its potential in materials science applications.

Reaction Mechanism Elucidation: DFT can be used to model transition states and reaction pathways, providing a deeper understanding of synthetic mechanisms and helping to optimize reaction conditions.

The table below outlines common computational methods and their applications in the study of quinoline sulfonamides.

Computational Method Software/Package Examples Predicted Properties Purpose Reference
Density Functional Theory (DFT) Gaussian, ORCAVibrational frequencies, HOMO/LUMO energies, electronic structureInterpretation of spectra (SERS), prediction of reactivity nih.gov
Molecular Docking GOLD, AutoDock, GlideBinding affinity, binding poseVirtual screening, hit identification nih.govmdpi.com
Molecular Dynamics (MD) AMBER, GROMACSComplex stability, conformational changes, binding free energyAssessing ligand-protein interactions over time nih.gov

Designing Smart Fluorophores Based on this compound Framework

The quinoline ring is an excellent fluorophore, and its emission properties are often sensitive to the local environment. A "smart fluorophore" is a molecule designed to exhibit a change in its fluorescence (e.g., intensity, wavelength, or lifetime) upon binding to a specific analyte.

The this compound framework is a promising starting point for designing such sensors.

Mechanism of Action: The sensing mechanism would likely rely on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The sulfonamide group and the N-phenyl substituent significantly influence the electron density and ICT characteristics of the quinoline core.

Design Strategy: To create a smart fluorophore, a specific recognition moiety (a receptor) would be chemically linked to the this compound core (the fluorophore).

For Metal Ions: A crown ether or a polyamine chain could be incorporated to selectively bind cations.

For Anions: Urea or thiourea (B124793) groups could be added to act as hydrogen-bond donors for anion recognition.

For pH Sensing: The quinoline nitrogen itself provides inherent pH sensitivity, which could be fine-tuned by other substituents.

Future Research: The synthetic challenge lies in modularly attaching these receptor units without quenching the core fluorescence. The research would involve synthesizing a library of derivatives and screening them against various analytes to identify selective "turn-on" or "turn-off" fluorescent sensors. This approach builds on the known utility of 8-HQ derivatives as fluorescent chemosensors. semanticscholar.org

By systematically exploring these advanced research directions, the full potential of this compound can be unlocked, paving the way for new discoveries in catalysis, materials science, and analytical chemistry.

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